HEPES HEPES 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid is a HEPES that is ethanesulfonic acid in which one of the methyl hydrogens is replaced by a 4-(2-hydroxyethyl)piperazin-1-yl group. A Good's buffer substance, pKa = 7.55 at 20 ℃. It is a HEPES and an organosulfonic acid. It is a conjugate acid of a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate. It is a tautomer of a 2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate.
Hydroxyethylpiperazine Ethane Sulfonic Acid is a zwitterionic biological buffer used in cell culture to maintain physiological pH. It is less affected by changes in carbon dioxide concentrations than bicarbonate buffers.
A dipolar ionic buffer.
Brand Name: Vulcanchem
CAS No.: 7365-45-9
VCID: VC0004645
InChI: InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)
SMILES: C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-]
Molecular Formula: C8H18N2O4S
Molecular Weight: 238.31 g/mol

HEPES

CAS No.: 7365-45-9

Cat. No.: VC0004645

Molecular Formula: C8H18N2O4S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

HEPES - 7365-45-9

CAS No. 7365-45-9
Molecular Formula C8H18N2O4S
Molecular Weight 238.31 g/mol
IUPAC Name 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
Standard InChI InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)
Standard InChI Key JKMHFZQWWAIEOD-UHFFFAOYSA-N
SMILES C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-]
Canonical SMILES C1CN(CCN1CCO)CCS(=O)(=O)O
Melting Point 234.0 °C

Chemical and Structural Properties of HEPES

Molecular Composition and Physicochemical Characteristics

HEPES is a zwitterionic compound with the chemical formula C8H18N2O4S\text{C}_8\text{H}_{18}\text{N}_2\text{O}_4\text{S} and a molar mass of 238.30 g/mol . Its structure comprises a piperazine ring substituted with a hydroxyethyl group and an ethanesulfonic acid moiety, enabling dual buffering capacity through protonation and deprotonation at two distinct pKa values: 3.0 (sulfonic acid group) and 7.5 (piperazine nitrogen) . This bifunctional nature allows effective buffering in both acidic (pH 2.5–3.5) and near-neutral (pH 6.8–8.2) ranges, making it ideal for cell culture systems where bicarbonate buffers falter under variable CO2_2 levels .

Table 1: Key Physicochemical Properties of HEPES

PropertyValue
Molar Mass238.30 g/mol
Melting Point234°C
Solubility1 M in water at 25°C
pKa Values3.0 (sulfonic acid), 7.5 (amine)
UV Absorption<220 nm

HEPES as a Biological Buffer

Applications in Cell Culture and Diagnostics

HEPES is integral to histology, microbiology, and diagnostic assays. For example, it sustains pH in RPMI 1640 and DMEM media during prolonged experiments . Notably, its interaction with riboflavin under light exposure generates hydrogen peroxide (H2O2\text{H}_2\text{O}_2), necessitating light-protected storage to avoid oxidative cell damage .

Modulation of Cellular Transport Processes

Impact on P-glycoprotein (P-gp) Substrates

A 2010 study demonstrated that HEPES concentrations ≥15 mM significantly alter ATP-dependent drug transport . In MDCK-MDR1 and Caco-2 cells, 25 mM HEPES reduced apical-to-basal (A-B) uptake of P-gp substrates (e.g., cyclosporine-A, lopinavir) by 20–25% while enhancing basal-to-apical (B-A) efflux by 11% (Table 2) . This shift increased the permeability ratio (Papp(B-A)/Papp(A-B)P_{\text{app(B-A)}}/P_{\text{app(A-B)}}) from 4.9 to 7.2, indicating amplified P-gp activity .

Table 2: Effect of 25 mM HEPES on Lopinavir Transport in MDCK-MDR1 Cells

ParameterControl (No HEPES)25 mM HEPES
Papp(A-B)P_{\text{app(A-B)}}30.2 × 106^{-6} cm/s22.8 × 106^{-6} cm/s
Papp(B-A)P_{\text{app(B-A)}}148.5 × 106^{-6} cm/s165.0 × 106^{-6} cm/s
Permeability Ratio4.97.2

ATP Production and Energy-Dependent Uptake

HEPES stimulates ATP synthesis in MDCK-MDR1 cells, with intracellular ATP levels rising by 18% in media containing 20 mM HEPES . This energy boost potentiates efflux transporters like P-gp but paradoxically suppresses uptake of cationic drugs by altering membrane potential .

HEPES in Protein Crystallography

Artifacts in Structural Models

HEPES frequently appears in Protein Data Bank (PDB) entries as a crystallization buffer component. A 2022 analysis revealed that 12% of HEPES-containing structures exhibit modeling errors, such as incorrect bond geometries or misplaced sulfonic acid groups . These inaccuracies arise from HEPES’s flexibility and resemblance to physiological ligands, complicating drug discovery efforts reliant on crystallographic data .

Recommendations for Crystallographers

To mitigate artifacts, researchers should:

  • Validate electron density maps for HEPES occupancy.

  • Compare ligand geometry with Cambridge Structural Database (CSD) references.

  • Avoid HEPES in studies targeting sulfonic acid-binding proteins .

Recent Research and Emerging Considerations

Photochemical Reactivity

HEPES undergoes light-catalyzed reactions with riboflavin, producing H2O2\text{H}_2\text{O}_2 and oxidative byproducts. This reaction, negligible in darkness, necessitates opaque storage containers for HEPES-containing media .

Interlaboratory Variability in Drug Transport Studies

Discrepancies in P-gp substrate efflux ratios across laboratories may stem from uncontrolled HEPES concentrations . Standardizing HEPES levels (e.g., 15 mM for uptake assays, 25 mM for efflux studies) could enhance reproducibility .

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